molecular formula C15H18O3 B1317025 Ethyl 3-(3-oxocyclohexyl)benzoate CAS No. 284022-81-7

Ethyl 3-(3-oxocyclohexyl)benzoate

Cat. No.: B1317025
CAS No.: 284022-81-7
M. Wt: 246.3 g/mol
InChI Key: JYIXKNRVKYHUCF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxocyclohexyl)benzoate is an organic compound with the molecular formula C15H18O3. It is a yellow oil that is used in various chemical and industrial applications. The compound consists of a benzoate ester linked to a cyclohexyl ketone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-oxocyclohexyl)benzoate can be synthesized through several methods. One common route involves the esterification of 3-(3-oxocyclohexyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethyl benzoate with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of ethyl benzoate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-oxocyclohexyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-(3-oxocyclohexyl)benzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group in the cyclohexyl ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 3-(3-hydroxycyclohexyl)benzoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(3-oxocyclohexyl)benzoic acid.

    Reduction: Ethyl 3-(3-hydroxycyclohexyl)benzoate.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-oxocyclohexyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and ketone reduction.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting inflammation and pain.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-oxocyclohexyl)benzoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The ketone group can undergo reduction by ketoreductases to form the corresponding alcohol. These reactions involve the formation of enzyme-substrate complexes and the transfer of electrons or protons to achieve the desired transformation.

Comparison with Similar Compounds

Ethyl 3-(3-oxocyclohexyl)benzoate can be compared to other similar compounds such as:

    Ethyl 3-(4-oxocyclohexyl)benzoate: Similar structure but with the ketone group in the para position relative to the ester group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(3-hydroxycyclohexyl)benzoate: Similar structure but with a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXKNRVKYHUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573107
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284022-81-7
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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